(2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol
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Overview
Description
(2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol is a chiral compound with significant potential in various scientific fields. It is characterized by its pyrrolidine ring, which is substituted with an amino group and a benzyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol can be achieved through several methods. One common approach involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. For instance, the compound can be synthesized from commercially available starting materials through a series of diastereoselective reactions . The reaction conditions typically involve the use of specific solvents, temperatures, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as chiral separation and crystallization are often employed to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and benzyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Hydroxyproline: Another chiral compound with a pyrrolidine ring, used in the synthesis of peptides and proteins.
(2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: A pentitol analog with potential biological activities.
Uniqueness
(2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(4-amino-1-benzylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C12H18N2O/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2 |
InChI Key |
JLOPSSDIFIWMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1CO)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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